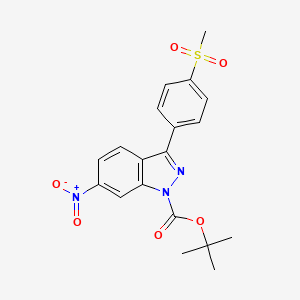
3-iodo-N-methyl-1H-Indazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N-methyl-2H-indazole-6-carboxamide is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the nitrogen atom of the indazole ring, and a carboxamide group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-methyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of N-methyl-2H-indazole-6-carboxamide with iodine in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The reaction proceeds through the formation of an intermediate iodinated indazole, which is then further processed to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-N-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the indazole ring.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted indazoles, and coupled products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-N-methyl-2H-indazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Indazole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This compound can be used to study these biological effects and develop new therapeutic agents.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
3-Iodo-N-methyl-2H-indazole-6-carboxamide is similar to other indazole derivatives, such as 3-iodo-N-methyl-2H-indazole-5-carboxamide and 3-iodo-N-methyl-2H-indazole-4-carboxamide. These compounds share the indazole core structure but differ in the position of the iodine and carboxamide groups. The uniqueness of 3-iodo-N-methyl-2H-indazole-6-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
3-iodo-N-methyl-2H-indazole-5-carboxamide
3-iodo-N-methyl-2H-indazole-4-carboxamide
3-iodo-N-ethyl-2H-indazole-6-carboxamide
3-bromo-N-methyl-2H-indazole-6-carboxamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C9H8IN3O |
|---|---|
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
3-iodo-N-methyl-2H-indazole-6-carboxamide |
InChI |
InChI=1S/C9H8IN3O/c1-11-9(14)5-2-3-6-7(4-5)12-13-8(6)10/h2-4H,1H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
QMAAAYNWKNBDLR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC2=NNC(=C2C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)





![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)


![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)



